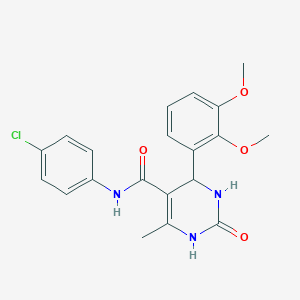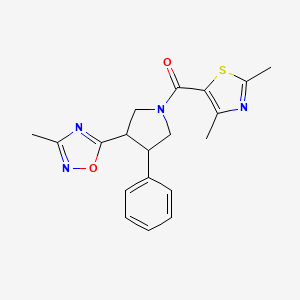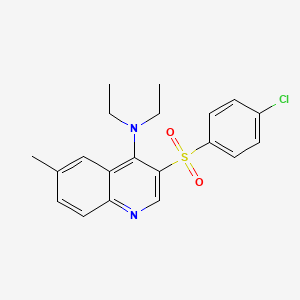![molecular formula C21H24ClN3O2S B2412208 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide CAS No. 392320-90-0](/img/structure/B2412208.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecule contains several functional groups that might be of interest for researchers. These include: A 1,3,4-thiadiazole ring, which is a heterocyclic aromatic group found in some bioactive molecules. An adamantyl group, a tricyclic cage structure often used in medicinal chemistry due to its favorable properties. A chlorophenoxy group and a methylacetamide group.Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other compounds containing these functional groups. For example, the thiadiazole ring might undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the adamantyl group is lipophilic, which could affect the compound’s solubility and permeability.Scientific Research Applications
Anti-proliferative Activity
A key area of application involves the development of adamantane scaffold containing 1,3,4-thiadiazole derivatives aimed at targeting cancer cell lines. Wassel et al. (2021) synthesized a series of derivatives and evaluated their in vitro anti-proliferative activity against MCF-7, HepG-2, and A549 cancer cell lines. Compounds showed promise as apoptotic inducers and exhibited inhibitory activity against both wild and mutant types of epidermal growth factor receptor (EGFR), suggesting their potential as cancer therapeutics (Wassel et al., 2021).
Antimicrobial and Antifungal Activity
The synthesis and evaluation of adamantane-1,3,4-thiadiazole hybrids have also been reported, with some compounds displaying moderate antimicrobial and antifungal activities. For instance, Kadi et al. (2007) described the synthesis and in vitro activities of various 1,3,4-thiadiazole derivatives against gram-positive and gram-negative bacteria and Candida albicans. This research underscores the potential of such compounds in developing new antimicrobial agents (Kadi et al., 2007).
Anti-inflammatory Activity
Additionally, the anti-inflammatory properties of these derivatives have been explored. Kadi et al. (2010) synthesized new derivatives and determined their in vivo anti-inflammatory activity using the carrageenan-induced paw edema method in rats, indicating their potential as anti-inflammatory agents (Kadi et al., 2010).
Structural and Molecular Insights
Research on adamantane-1,3,4-thiadiazole derivatives extends to understanding their structural characteristics and interactions. For example, studies on the quantitative assessment of noncovalent interactions in these compounds provide insights into their molecular structures and potential interaction mechanisms with biological targets, further supporting their therapeutic applications (El-Emam et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c1-25(18(26)12-27-17-4-2-16(22)3-5-17)20-24-23-19(28-20)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYRGASIBRDPFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)COC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)


![2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2412136.png)
![N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2412137.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenyl)acetate](/img/structure/B2412138.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2412139.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)
![(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2412145.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412146.png)
![1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2412147.png)